molecular formula C20H9Br2N3O2 B175916 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 118458-61-0

12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Cat. No.: B175916
CAS No.: 118458-61-0
M. Wt: 483.1 g/mol
InChI Key: DDKVYBNYFAHHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione is a complex organic compound belonging to the class of indolocarbazoles. These compounds are characterized by a polycyclic aromatic structure that includes both indole and carbazole elements. Indolocarbazoles are known for their significant biological properties, including antitumor, antibacterial, antifungal, and antiviral activities .

Scientific Research Applications

12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione has several scientific research applications, including:

Future Directions

Indolocarbazoles have attracted a great deal of interest due to their significant biological properties, including antitumor activity, antibacterial and antifungal activity, antiviral activity, etc . They have reached clinical trials or are already in use for the treatment of malignant neoplasms . The potential of these highly promising scaffolds in future research is vast .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under specific conditions to form the indolocarbazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents that facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indolocarbazoles .

Mechanism of Action

The mechanism of action of 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process and inducing apoptosis in cancer cells. Additionally, it may inhibit certain enzymes or signaling pathways critical for cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Indolo[2,3-a]carbazole: A closely related compound with similar biological properties but lacking the bromine substitutions.

    Staurosporine: Another indolocarbazole known for its potent kinase inhibitory activity and use in cancer research.

    Rebeccamycin: An indolocarbazole derivative with notable antitumor activity.

Uniqueness

12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione is unique due to its specific bromine substitutions, which can influence its chemical reactivity and biological activity. These modifications may enhance its potency or selectivity in certain applications compared to other indolocarbazoles .

Properties

IUPAC Name

7,19-dibromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9Br2N3O2/c21-7-1-3-11-9(5-7)13-15-16(20(27)25-19(15)26)14-10-6-8(22)2-4-12(10)24-18(14)17(13)23-11/h1-6,23-24H,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKVYBNYFAHHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C4C(=C5C6=C(C=CC(=C6)Br)NC5=C3N2)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420513
Record name 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118458-61-0
Record name 12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 2
Reactant of Route 2
12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 3
Reactant of Route 3
12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 4
12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 6
Reactant of Route 6
12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.